molecular formula C9H12N2O4 B1499778 1-Pyridin-2-yl-ethylamine oxalate CAS No. 1197232-85-1

1-Pyridin-2-yl-ethylamine oxalate

Cat. No.: B1499778
CAS No.: 1197232-85-1
M. Wt: 212.2 g/mol
InChI Key: JLXOHIUBCQVGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-yl-ethylamine oxalate is a chemical compound with the molecular formula C9H12N2O4 It is a derivative of 1-Pyridin-2-yl-ethylamine, combined with oxalic acid to form the oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-2-yl-ethylamine can be synthesized from 2-acetylpyridine through a series of reactions. The process involves the reduction of 2-acetylpyridine to 1-(pyridin-2-yl)ethanol, followed by the conversion to 1-(pyridin-2-yl)ethylamine using reagents such as methylamine and methylmagnesium bromide .

Industrial Production Methods: The industrial production of 1-Pyridin-2-yl-ethylamine oxalate typically involves the reaction of 1-Pyridin-2-yl-ethylamine with oxalic acid in an appropriate solvent. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-yl-ethylamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Pyridin-2-yl-ethylamine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-ethylamine oxalate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 1-(2-Pyridyl)ethanol
  • 2-(1-Aminoethyl)pyridine
  • 1-(2-Pyridinyl)ethaneamine

Comparison: 1-Pyridin-2-yl-ethylamine oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

oxalic acid;1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXOHIUBCQVGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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